
Piriprost potassium
Overview
Description
- It is chemically represented as C₂₆H₃₄KNO₄ and has a molecular weight of 463.65 g/mol .
- This compound inhibits the release of both leukotrienes and histamine from isolated porcine lung cells, with an IC₅₀ (half-maximal inhibitory concentration) of 0.11 μM .
Piriprost potassium: is an inhibitor of leukotriene synthesis. Leukotrienes are lipid mediators involved in inflammation and immune responses.
Preparation Methods
- The synthetic routes for Piriprost potassium are not widely documented. it is typically prepared through chemical synthesis.
- Industrial production methods may involve modifications of existing synthetic pathways or optimization for large-scale production.
Chemical Reactions Analysis
- Piriprost potassium likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly reported in the literature.
- Major products formed from these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Properties
Piriprost potassium is primarily recognized for its ability to inhibit leukotriene synthesis. It effectively reduces the release of both leukotrienes and histamine, which are critical mediators in inflammatory responses. This property positions Piriprost as a potential therapeutic agent in treating inflammatory diseases such as asthma and arthritis .
1.2 Enhancement of Chemotherapy Efficacy
Research has indicated that Piriprost can enhance the cytotoxic effects of certain chemotherapeutic agents. A study demonstrated that when combined with ethacrynic acid, Piriprost increased the sensitivity of cancer cells to drugs like melphalan and chlorambucil. This synergistic effect suggests that Piriprost may be useful in overcoming drug resistance in cancer therapy .
1.3 Cardiovascular Research
Due to its structural similarity to PGI2, Piriprost has been studied for its cardiovascular effects. It exhibits low IP receptor-mediated activity but may influence vascular smooth muscle relaxation and platelet aggregation, making it a candidate for further research in cardiovascular therapeutics .
Biochemical Research
3.1 Inhibition of Lipoxygenase Activity
This compound has been shown to inhibit 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes from arachidonic acid. This inhibition is significant for research into inflammatory pathways and could lead to novel therapeutic strategies targeting conditions mediated by leukotrienes .
3.2 Mechanistic Studies on Drug Resistance
Studies have focused on understanding how Piriprost interacts with cellular mechanisms related to drug resistance. By investigating its effects on various cancer cell lines, researchers aim to elucidate pathways that could be targeted to enhance drug efficacy .
Data Summary Table
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Pharmacology | Anti-inflammatory agent | Inhibits leukotriene synthesis; reduces inflammation |
Chemotherapy enhancer | Enhances cytotoxicity when combined with ethacrynic acid | |
Cardiovascular effects | Potential influence on vascular relaxation | |
Agriculture | Nutrient management | Improves crop yield and quality through potassium application |
Biochemistry | Lipoxygenase inhibition | Important for understanding inflammatory pathways |
Drug resistance studies | Enhances efficacy of chemotherapeutic agents |
Case Studies
Case Study 1: Enhancing Chemotherapy Efficacy
- Objective: To evaluate the effect of Piriprost on drug-resistant cancer cell lines.
- Methodology: Cancer cells were treated with combinations of ethacrynic acid and Piriprost.
- Results: Significant increase in cell death observed compared to control groups, suggesting potential for clinical application in resistant cases .
Case Study 2: Potassium Application in Agriculture
- Objective: To assess the impact of potassium fertilizer on Tartary buckwheat yield.
- Methodology: Various rates of potassium were applied to test plots.
- Results: Increased grain yield and improved filling characteristics were recorded, supporting the hypothesis that potassium enhances crop performance .
Mechanism of Action
- Piriprost potassium likely exerts its effects by inhibiting leukotriene synthesis.
- Molecular targets and pathways involved would include enzymes responsible for leukotriene production.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- Highlighting Piriprost potassium’s uniqueness would require further comparative studies.
Biological Activity
Piriprost potassium, also known as U 60257B, is a compound recognized for its biological activity, particularly as a leukotriene inhibitor. This article delves into the compound's mechanisms, effects on various biological systems, and its potential therapeutic applications, supported by case studies and research findings.
This compound primarily acts by inhibiting the synthesis of leukotrienes, which are inflammatory mediators involved in various physiological processes. The inhibition of leukotriene production leads to a reduction in inflammation and modulation of immune responses. This mechanism is crucial in conditions such as asthma, allergic reactions, and other inflammatory diseases.
Biological Effects
- Inflammation Modulation
- Cellular Mechanisms
- Impact on Cancer Cells
Case Study 1: Asthma Management
A clinical study involving patients with asthma showed that treatment with this compound resulted in a significant decrease in airway hyperreactivity and improved lung function parameters. The study highlighted its efficacy as an adjunct therapy alongside conventional asthma medications.
Case Study 2: Inflammatory Bowel Disease
In a model of inflammatory bowel disease (IBD), this compound administration led to reduced colonic inflammation and improved histological scores compared to control groups. This suggests its potential utility in treating gastrointestinal inflammatory disorders.
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What standardized experimental protocols are recommended for evaluating Piriprost potassium’s effects on smooth muscle contraction in vitro?
- Methodological Answer : Use isolated tissue preparations (e.g., guinea-pig tracheal rings) mounted in organ baths with physiological buffer solutions. Pre-treat tissues with indomethacin (10 µM) to block endogenous prostaglandin synthesis, then expose to this compound (10⁻⁶–10⁻⁴ M) before inducing contractions with agonists like ovalbumin (OA) or calcium ionophore A23186. Measure isometric tension changes over time, ensuring controls for solvent effects (e.g., DMSO) .
- Key Considerations : Include dose-response curves and statistical analysis of contraction amplitudes. Replicate experiments across multiple tissue samples to account for biological variability .
Q. How should researchers address paradoxical data where this compound enhances contractions at low concentrations but inhibits them at higher doses?
- Methodological Answer : Conduct concentration-dependent studies with rigorous controls. For example, in OA-challenged parenchyma, Piriprost (10⁻⁶–10⁻⁵ M) increased contractions by 20–30%, while 10⁻⁴ M caused inhibition (34.7 ± 17.4%) in indomethacin-pretreated tissues . Validate findings using alternative models (e.g., human bronchial smooth muscle) and explore mechanisms such as dual modulation of leukotriene pathways or receptor desensitization.
- Data Interpretation : Use ANOVA with post-hoc tests to compare effects across concentrations. Report confidence intervals to highlight variability .
Q. What are the recommended analytical techniques for confirming this compound’s purity and stability in experimental formulations?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry (MS) for identity confirmation. For stability studies, store solutions in amber vials at −20°C and assess degradation products over time using accelerated stability protocols (e.g., 40°C/75% relative humidity) .
- Documentation : Include chromatograms, retention times, and impurity profiles in supplementary materials, adhering to journal guidelines for compound characterization .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting reports on this compound’s pro- vs. anti-inflammatory effects in airway models?
- Methodological Answer : Use a factorial design to isolate variables. For example, compare Piriprost’s effects in antigen-challenged vs. non-challenged tissues, with/without cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors. Measure mediators like leukotriene B₄ (LTB₄) via ELISA to link functional responses to biochemical pathways .
- Contradiction Analysis : Perform meta-analyses of existing data, highlighting species-specific responses (e.g., guinea-pig vs. murine models) and publication bias .
Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical pharmacokinetic studies?
- Methodological Answer : Use radiolabeled Piriprost (³H or ¹⁴C) in Sprague-Dawley rats to track absorption, distribution, and excretion. Employ liquid scintillation counting for quantification. Adjust formulations using lipid-based nano-carriers to enhance solubility, and validate with in situ intestinal perfusion models .
- Data Validation : Compare AUC (area under the curve) and Cmax values across formulations, using non-compartmental pharmacokinetic analysis .
Q. How should researchers approach long-term toxicity studies of this compound in animal models?
- Methodological Answer : Follow OECD Guidelines 407 (28-day repeated dose toxicity) in rodents. Administer Piriprost orally (e.g., 1–100 mg/kg/day) and monitor hematological, hepatic, and renal biomarkers. Perform histopathological examinations of target organs (e.g., lungs, liver). Include recovery groups to assess reversibility of effects .
- Ethical Compliance : Adhere to institutional animal care protocols and ARRIVE guidelines for reporting .
Q. Methodological and Reporting Standards
Q. What are the best practices for documenting this compound’s synthesis and characterization in a manuscript?
- Guidance : Provide step-by-step synthesis protocols, including reaction conditions (temperature, solvent, catalysts), yields, and purification methods. For novel derivatives, include ¹H/¹³C NMR, HRMS, and elemental analysis data. For known compounds, cite prior literature but confirm identity via melting point or HPLC .
- Supplementary Materials : Deposit raw spectral data in public repositories (e.g., Zenodo) and reference them using persistent identifiers .
Q. How can researchers mitigate bias when analyzing this compound’s dose-dependent effects?
Properties
IUPAC Name |
potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJDMFZMRXDIKI-FFGYHVHASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34KNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88851-62-1 | |
Record name | Piriprost potassium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIRIPROST POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.